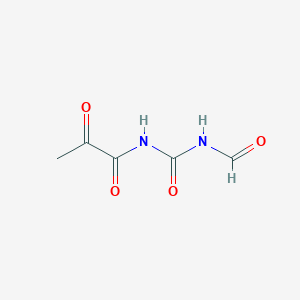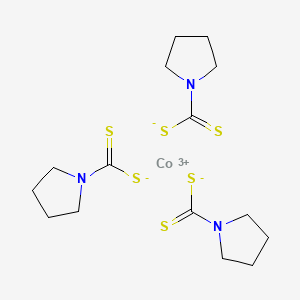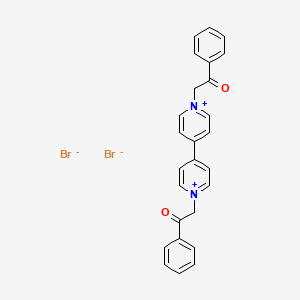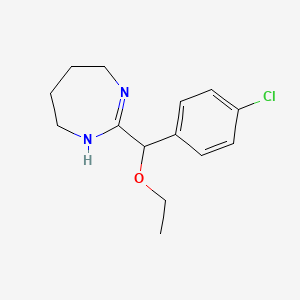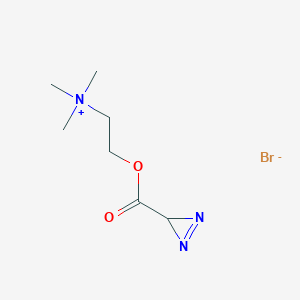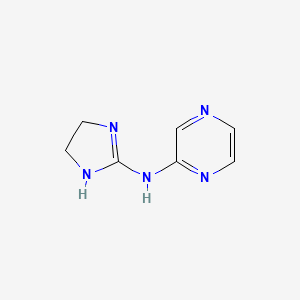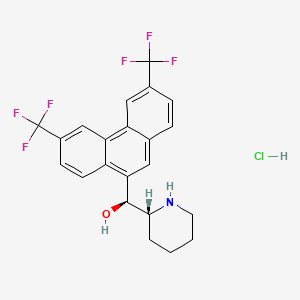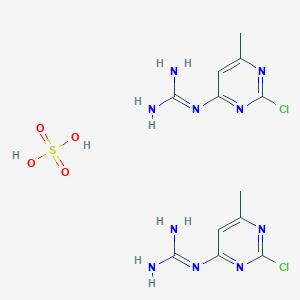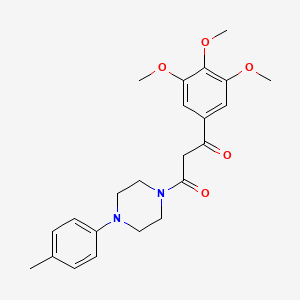
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two phenyl groups and one methyl group. This compound is part of the broader class of trisiloxanes, which are known for their applications in various fields due to their stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane typically involves the reaction of hexaphenyldisiloxane with methyltrichlorosilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Hexaphenyldisiloxane and methyltrichlorosilane.
Catalyst: A suitable catalyst, often a platinum-based compound.
Reaction Conditions: Inert atmosphere, controlled temperature, and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted trisiloxanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which 1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in structure but with methyl groups instead of phenyl groups.
1,1,3,3,5,5-Hexaphenylcyclotrisiloxane: Contains a cyclic structure with similar phenyl groups.
1,1,3,3,5,5-Hexamethylcyclotrisiloxane: A cyclic compound with methyl groups.
Uniqueness
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane is unique due to its combination of phenyl and methyl groups, which confer specific chemical and physical properties. This combination allows for enhanced stability, making it suitable for various high-performance applications in both research and industry.
Propriétés
Numéro CAS |
32243-66-6 |
|---|---|
Formule moléculaire |
C38H36O2Si3 |
Poids moléculaire |
608.9 g/mol |
Nom IUPAC |
bis[[methyl(diphenyl)silyl]oxy]-diphenylsilane |
InChI |
InChI=1S/C38H36O2Si3/c1-41(33-21-9-3-10-22-33,34-23-11-4-12-24-34)39-43(37-29-17-7-18-30-37,38-31-19-8-20-32-38)40-42(2,35-25-13-5-14-26-35)36-27-15-6-16-28-36/h3-32H,1-2H3 |
Clé InChI |
LYJRJQPPJDXSBG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
